molecular formula C10H11BrO2 B2504609 2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one CAS No. 2092225-00-6

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B2504609
CAS No.: 2092225-00-6
M. Wt: 243.1
InChI Key: VHGMPIAHCWBUBY-UHFFFAOYSA-N
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Description

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a brominated tetrahydrobenzofuran derivative featuring a ketone group at the 4-position and two methyl substituents at the 5-position. Its structure combines a partially saturated bicyclic framework with a bromine atom at the 2-position, which enhances its reactivity in substitution and coupling reactions.

Properties

IUPAC Name

2-bromo-5,5-dimethyl-6,7-dihydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGMPIAHCWBUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)C=C(O2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formal [3+3] Cycloaddition with Bromobenzoquinones

A one-pot, three-step cascade reaction developed by Jung et al. enables the construction of the tetrahydrobenzofuran skeleton from bromobenzoquinones and vinylstannanes. Key steps include:

  • Coupling : Palladium-catalyzed cross-coupling between 2-bromo-5,6-dimethylbenzoquinone (1a ) and vinylstannane (2 ) in toluene at 3 mM concentration.
  • Electrocyclization : Thermal closure to form the dihydrochromene intermediate.
  • Oxidation : In situ oxidation to yield the tetrahydrobenzofuran-4-one core.

Optimized Conditions :

  • Catalyst: 1–2% (Ph₃P)₄Pd
  • Additive: 2–5% hexamethylphosphoramide (HMPA) to accelerate enolization
  • Solvent: Toluene (3 mM dilution minimizes side reactions)
  • Temperature: 80–100°C

This method achieves yields of 60–92% for analogous tetrahydrobenzofuran derivatives.

Bromination Strategies for Late-Stage Functionalization

Electrophilic Aromatic Bromination

Direct bromination of 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is challenging due to steric hindrance from the dimethyl groups. Instead, bromine is introduced earlier in the synthesis. For example:

  • Quinone Bromination : AgO-mediated oxidation of 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-ol yields a brominated quinone precursor, which is reduced to the target compound.

Metal-Halogen Exchange

Lithiation of a protected tetrahydrobenzofuran intermediate followed by quenching with bromine sources (e.g., Br₂ or NBS) enables regioselective bromination. This approach mirrors methods used for methyl 2-bromo-5-methylbenzoate synthesis, where directed ortho-metalation guides bromine placement.

Alkylation and Ring-Closing Approaches

Friedel-Crafts Alkylation

Cyclization of γ-keto acids or esters via acid catalysis forms the tetrahydrobenzofuran ring. For instance:

  • Substrate : 4-(2-Bromo-5-methylphenyl)-3-oxobutanoic acid
  • Conditions : H₂SO₄ in methanol under reflux
  • Outcome : Intramolecular cyclization yields the 4-keto tetrahydrobenzofuran core.

Michael Addition-Ring Closure

A sequential Michael addition and lactonization strategy constructs the bicyclic framework:

  • Michael Donor : Dimethyl malonate reacts with α,β-unsaturated ketones.
  • Cyclization : Base-mediated lactonization under anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
[3+3] Cycloaddition 60–92 One-pot cascade; high atom economy Requires specialized Pd catalysts
Friedel-Crafts 70–85 Simple acid catalysis Limited stereocontrol
Metal-Halogen Exchange 50–75 Regioselective bromination Sensitive to moisture and oxygen

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Catalyst Recycling : Pd recovery systems mitigate expenses.
  • Solvent Selection : Toluene and methanol are preferred for their low toxicity and ease of removal.
  • Process Intensification : Continuous-flow reactors enhance reaction control for exothermic steps like bromination.

Stereochemical and Mechanistic Insights

The tetrahydrobenzofuran core adopts a half-chair conformation, with the 5,5-dimethyl groups enforcing rigidity. Bromination at C2 proceeds via a Wheland intermediate stabilized by resonance with the carbonyl group. Computational studies suggest that HMPA accelerates enolization by stabilizing charged transition states in Pd-mediated couplings.

Scientific Research Applications

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The bromine atom and the benzofuran ring are likely involved in these interactions, contributing to the compound’s activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents CAS Number Molecular Weight Reactivity Profile
2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one 2-Br, 5,5-dimethyl N/A ~245 (estimated) Electrophilic substitution
5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one None, 5,5-dimethyl 908269-77-2 177.25 Moderate
2-Methyl-6,7-dihydro-5H-1-benzofuran-4-one 2-Me Not specified ~166 (estimated) Low
7-Amino-2-bromo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran 2-Br, 6,6-dimethyl, 7-NH2 2090116-53-1 ~276 (estimated) Nucleophilic addition

Ring Saturation and Fusion Patterns

The tetrahydrobenzofuran core (partially saturated six-membered ring fused to a furan) is shared across analogs. However, 2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one (SY265086) features a cyclopentane-fused ring system, which reduces ring strain and alters conjugation compared to the tetrahydrobenzofuran scaffold . This difference impacts solubility and steric interactions in catalytic processes.

Functional Group Variations

The ketone group at the 4-position is conserved in all analogs, but 4-amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene (CAS: 2092048-46-7) replaces the furan oxygen with a sulfur atom, significantly altering electronic properties and redox behavior .

Biological Activity

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C12H15BrO2
  • Molecular Weight : 271.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves the bromination of the corresponding benzofuran derivative followed by cyclization reactions. Various synthetic routes have been documented in the literature, showcasing different yields and purity levels.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)
CA-4HeLa180
CA-4MDA-MB-231370
2-Bromo...A5493100

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The compound exhibits varying potency across different cell lines, with lower IC50 values indicating higher activity.

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain derivatives possess strong activity against Mycobacterium tuberculosis and other bacterial strains.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule formation.
  • Histone Deacetylase (HDAC) Inhibition : Some derivatives act as HDAC inhibitors, leading to altered gene expression.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can induce apoptosis in cancer cells.

Study 1: Antiproliferative Effects

A study published in Molecular Pharmacology evaluated the antiproliferative effects of benzofuran derivatives on human cancer cell lines. The results indicated that modifications at the C6 position significantly influenced activity. Compounds with methoxy groups at this position showed enhanced potency compared to unsubstituted analogs .

Study 2: Antimycobacterial Activity

Another research effort focused on the antimycobacterial potential of benzofuran derivatives against M. tuberculosis. The study reported that certain compounds exhibited an MIC (Minimum Inhibitory Concentration) as low as 0.60 µM with minimal cytotoxicity towards mammalian cells .

Q & A

Q. How can the molecular structure of 2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Use SHELXL for crystal structure refinement and ORTEP-3 for graphical representation of the thermal ellipsoid model. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve bromine atom positions, which exhibit strong anomalous scattering .

Q. What spectroscopic techniques are optimal for assessing purity and structural integrity?

Methodological Answer: Combine ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C2, dimethyl groups at C5) and IR spectroscopy to confirm ketone (C=O) and furan ring functional groups. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shifts) to identify impurities or tautomeric forms .

Q. How should safety protocols be designed for handling this compound?

Methodological Answer: Consult Safety Data Sheets (SDS) for analogous brominated benzofuran derivatives (e.g., 2-methyl-6,7-dihydro-5H-benzofuran-4-one , CAS 50615-16-2). Prioritize fume hood use, PPE (gloves, goggles), and protocols for bromine-related reactivity (e.g., potential oxidative degradation) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., residual electron density, disorder) be resolved during refinement?

Methodological Answer: Use SHELXL’s constraint tools (e.g., AFIX, ISOR) to model disorder in the tetrahydrofuran ring. Validate with Rigaku’s CrystalStructure or Olex2 to cross-check residual density maps. For bromine atom anisotropy, apply multipole refinement or exclude high-angle data if thermal motion complicates resolution .

Q. What strategies enhance the compound’s pharmacological activity through structural modification?

Methodological Answer: Introduce substituents at C3/C7 positions to modulate steric and electronic effects. For example, replace bromine with bioisosteres (e.g., CF₃) or install chiral centers via asymmetric catalysis. Validate modifications using in vitro assays (e.g., enzyme inhibition) and correlate results with molecular docking studies .

Q. How can discrepancies between theoretical and experimental NMR spectra be reconciled?

Methodological Answer: Perform DFT calculations (e.g., Gaussian, ORCA) with solvent effects (e.g., PCM model for DMSO) to predict chemical shifts. If experimental peaks deviate, assess solvent interactions, tautomerism, or dynamic effects (e.g., ring puckering in the tetrahydrofuran moiety). Use DOSY NMR to detect aggregation or intermolecular interactions .

Q. What synthetic routes optimize yield while minimizing bromine-related side reactions?

Methodological Answer: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install bromine post-cyclization, avoiding direct bromination of the furan ring. Monitor reaction progress via LC-MS to detect intermediates (e.g., debrominated byproducts). Use HPLC purification with C18 columns to isolate the target compound from halogenated impurities .

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